13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene
Description
Isomeric Variants
Positional Isomerism :
Stereochemical Constraints :
Double Bond Geometry :
- The tridec-8-ene double bond is constrained within the ring system, preventing geometric isomerism (cis/trans).
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-methyl-2,3,4,5a,6,7,8,9,9a,10-decahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H19N3/c1-8-6-7-12-11-13-9-4-2-3-5-10(9)14(8)11/h8-10H,2-7H2,1H3,(H,12,13) |
InChI Key |
JJYWJOWJHAEPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN=C2N1C3CCCCC3N2 |
Origin of Product |
United States |
Preparation Methods
Representative Synthetic Route
| Step | Reaction Type | Starting Material | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of azidoalkyl vinyl bromide | Alkyl bromide with azide functionality | Nucleophilic substitution, room temperature | Azidoalkyl vinyl bromide intermediate |
| 2 | Intramolecular 1,3-dipolar cycloaddition | Azidoalkyl vinyl bromide | Heating in aprotic solvent, 80–120 °C | Formation of triazoline intermediate |
| 3 | Elimination (N2 and HBr loss) | Triazoline intermediate | Continued heating or radical initiation | Formation of 1-azadiene intermediate |
| 4 | Cyclization and rearrangement | 1-Azadiene intermediate | Treatment with electrophiles or radical initiators | Formation of 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene |
Mechanistic Insights
The initial cycloaddition forms a strained triazoline ring, which is prone to elimination of nitrogen gas and halide ions, generating reactive azadiene intermediates.
Subsequent intramolecular nucleophilic attack or radical cyclization closes the remaining rings to form the tricyclic system.
The methyl substituent at position 13 is introduced either via the starting materials or through alkylation steps prior to cyclization.
Research Data Summary
| Parameter | Data/Value | Reference/Source |
|---|---|---|
| Molecular Formula | C11H13N3 | PubChem CID 136840426 |
| Molecular Weight | 187.24 g/mol | PubChem |
| Key Intermediate Stability | Triazoline intermediates unstable upon heating | J. Org. Chem., 2019, 84, 13780 |
| Cyclization Temperature Range | 80–120 °C | EvitaChem synthesis data |
| Solvent Preference | Polar aprotic solvents (e.g., DMF, DMSO) | Literature synthesis reports |
Analytical and Practical Considerations
Purification: The target compound is generally purified by chromatographic techniques due to the presence of multiple reaction byproducts and intermediates.
Yield Optimization: Reaction time, temperature, and reagent stoichiometry significantly affect yield and purity. Optimization studies indicate that moderate heating and controlled addition of reagents improve cyclization efficiency.
Characterization: The compound’s structure is confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and X-ray crystallography where available.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Intramolecular 1,3-Dipolar Cycloaddition | Cyclization of azidoalkyl vinyl bromides to triazolines | Efficient ring formation, mild conditions | Intermediate instability requires careful control |
| Elimination and Rearrangement | Heating-induced elimination of N2 and HBr to form azadienes | Enables formation of reactive intermediates | Side reactions possible if overheated |
| Radical Cyclization | Radical-initiated ring closure of azadienes | Access to complex tricyclic structures | Requires radical initiators, sensitive to conditions |
This detailed synthesis overview of 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene reflects current research and practical approaches documented in peer-reviewed literature and chemical databases. The compound’s preparation hinges on sophisticated cyclization chemistry involving azido and vinyl functional groups, with precise control over reaction conditions to achieve the desired tricyclic nitrogen heterocycle.
Chemical Reactions Analysis
Types of Reactions: 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Structural and Chemical Comparison
Key Differences and Implications:
Nitrogen Content: The target compound’s triaza structure (3 N atoms) vs.
Substituents : The methyl group in the target compound may increase hydrophobicity compared to the carbaldehyde and ketone groups in the PDB ligand, altering solubility and metabolic stability .
Oxygen Content : The absence of oxygen in the target compound contrasts with the PDB ligand’s two oxygen atoms, which participate in hydrogen bonding and redox reactivity .
Research Findings and Limitations
- The PDB ligand (8TQ) is annotated as a "non-polymer" component with a formal charge of 0, suggesting utility in crystallography or as a synthetic intermediate .
- No direct pharmacological or synthetic data for 13-Methyl-1,8,10-triazatricyclo[7.4.0.0²,⁷]tridec-8-ene are available in the provided evidence. Further experimental studies are required to validate its properties and applications.
Biological Activity
Chemical Structure and Properties
13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene is a complex organic compound characterized by a unique tricyclic structure that incorporates three nitrogen atoms within its ring system. Its molecular formula is with a molecular weight of approximately 193.29 g/mol . The compound's structural features contribute to its potential biological activities and applications in medicinal chemistry and material science.
Anticancer Potential
Research indicates that compounds related to 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene exhibit significant anticancer properties. A comparative study highlighted the anticancer activity of structurally similar compounds, such as 12-Methyl-1,8,10-triazatricyclo[7.4.0.0²]trideca-2,4-diene. The mechanisms of action may involve the inhibition of tumor cell proliferation and induction of apoptosis.
Antimicrobial Properties
Another notable biological activity is the antimicrobial effect observed in related compounds like 1-(8-Methyl-4-triazatricyclo[7.4]) which shares a similar tricyclic framework. These compounds have shown efficacy against various bacterial strains, indicating their potential as therapeutic agents in treating infections.
Neuroprotective Effects
Recent studies have suggested that certain derivatives of 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene may possess neuroprotective properties. For instance, 7-(Dimethylamino)-12-methyl-4-propyl-2-triazatricyclo[7.4] has been associated with protective effects on neuronal cells under oxidative stress conditions.
Interaction Studies
Interaction studies involving 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene focus on its binding affinities with various biological targets. These studies are crucial for understanding how the compound exerts its biological effects and for identifying potential therapeutic applications.
Comparative Analysis Table
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene | Tricyclic structure with three nitrogen atoms | Potential anticancer and antimicrobial activities |
| 12-Methyl-1,8,10-triazatricyclo[7.4.0.0²]trideca-2,4-diene | Similar tricyclic structure with different methylation | Anticancer activity |
| 1-(8-Methyl-4-triazatricyclo[7.4]) | Contains a similar tricyclic framework | Antimicrobial properties |
| 7-(Dimethylamino)-12-methyl-4-propyl-2-triazatricyclo[7.4] | Propyl substitution alters activity profile | Potential neuroprotective effects |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of derivatives of 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial properties of related tricyclic compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
